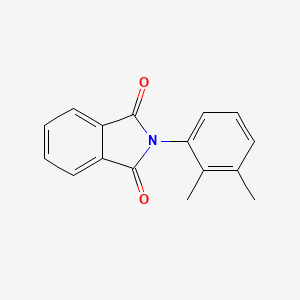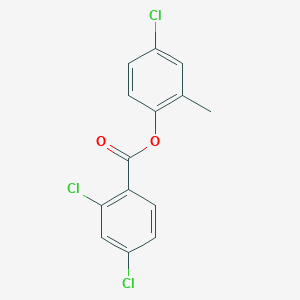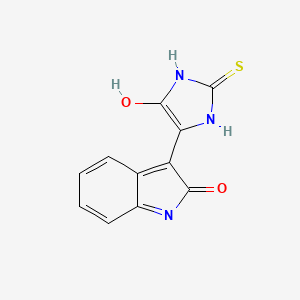
2-oxo-1,1-diphenyl-2-(1-pyrrolidinyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to 2-oxo-1,1-diphenyl-2-(1-pyrrolidinyl)ethanol often involves condensation reactions, such as the Knoevenagel condensation, which is a critical method for forming carbon-carbon bonds in precursors to this compound. For instance, the synthesis of related compounds using condensation reactions between aldehydes and compounds containing active methylene groups has been demonstrated, highlighting the versatility and utility of this synthetic approach in creating complex organic molecules (Percino et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-oxo-1,1-diphenyl-2-(1-pyrrolidinyl)ethanol reveals a complex arrangement of atoms, often characterized by X-ray crystallography. For example, structural analysis of analogous compounds shows the formation of intermolecular hydrogen bonds, which play a crucial role in stabilizing the crystal structure and influencing the compound's physical properties (Percino et al., 2015).
Chemical Reactions and Properties
The chemical behavior of 2-oxo-1,1-diphenyl-2-(1-pyrrolidinyl)ethanol-like compounds involves various reactions, including condensation, dehydration, and polymerization processes. For instance, protective group strategies such as the use of 2-(pyridin-2-yl)ethanol highlight the compound's reactivity and functional versatility in synthetic chemistry, offering insights into its broader chemical properties (Elladiou & Patrickios, 2012).
Physical Properties Analysis
The physical properties of 2-oxo-1,1-diphenyl-2-(1-pyrrolidinyl)ethanol and related compounds are significantly influenced by their molecular structures. X-ray crystallography provides valuable information on the compound's crystalline form, revealing factors such as crystal system, space group, and molecular dimensions that directly impact its physical state, solubility, and stability (Percino et al., 2015).
Scientific Research Applications
Catalysis and Polymerization
Magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands, including variations similar to 2-oxo-1,1-diphenyl-2-(1-pyrrolidinyl)ethanol, have been synthesized and applied in the immortal ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) and l-lactide (l-LA). These complexes showed significant catalytic activity, with magnesium-based complexes demonstrating higher efficiency, highlighting their potential in polymer synthesis and material engineering (Wang et al., 2012).
Molecular Structure Studies
The molecular structure and synthesis of compounds closely related to 2-oxo-1,1-diphenyl-2-(1-pyrrolidinyl)ethanol have been extensively studied. For instance, the synthesis and molecular structure of the 1-phenyl-2-(2-pyridyl)ethanol intermediate obtained from the condensation reaction of 2-picoline and benzaldehyde provide insights into the stability and hydrogen bonds formation critical for obtaining similar compounds. These findings contribute to our understanding of molecular interactions and structure-property relationships in organic chemistry (Percino et al., 2015).
Protecting Groups in Organic Synthesis
2-(Pyridin-2-yl)ethanol, a compound related to 2-oxo-1,1-diphenyl-2-(1-pyrrolidinyl)ethanol, has been utilized as a protecting group for carboxylic acids. It showcases the ability to be selectively removed either chemically under alkaline conditions or thermally, marking its significance in the field of synthetic organic chemistry. This application underlines the utility of such compounds in facilitating complex synthetic pathways while ensuring the stability of sensitive functional groups (Elladiou & Patrickios, 2012).
Advanced Material Synthesis
The compound has been indirectly related to the development of advanced materials, such as the synthesis and characterization of biodegradable polycaprolactone/polyurethanes using 2,6-pyridinedimethanol as a chain extender. This research highlights the role of similar compounds in enhancing the properties of polymeric materials, contributing to the fields of material science and environmental sustainability (Tsou et al., 2013).
properties
IUPAC Name |
2-hydroxy-2,2-diphenyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-17(19-13-7-8-14-19)18(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,21H,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWKTKGAFKPXSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,1-diphenyl-2-(1-pyrrolidinyl)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5525502.png)
![methyl 4-({[(4-morpholinylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5525507.png)
![N-(2-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5525508.png)

![2-{[5-(4-fluorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5525522.png)
![5-[(4-methyl-1-piperazinyl)methyl]-7-nitro-8-quinolinol](/img/structure/B5525527.png)
![N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea](/img/structure/B5525533.png)

![2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525548.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5525589.png)
![6-{[4-(3-benzyl-1H-pyrazol-5-yl)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5525594.png)
![2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5525596.png)
